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molecular formula C16H16N4O3 B8296382 1-(4Pyridyl)-4-(4-nitrobenzoyl)piperazine

1-(4Pyridyl)-4-(4-nitrobenzoyl)piperazine

Cat. No. B8296382
M. Wt: 312.32 g/mol
InChI Key: HLAFCBWJAVOFEH-UHFFFAOYSA-N
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Patent
US06313127B1

Procedure details

Triethylamine (3.48 ml) was added to a stirred suspension of 1-(4-pyridyl)piperazine (4.08 g) in DMF (50 ml). The mixture was cooled to 4° C., and 4-nitrobenzoylchloride (4.64 g) added. The mixture was stirred for 1 hour at 4° C. and then for 16 hours at ambient temperature. Dichloromethane (250 ml) was then added and the mixture washed with water (3×30 ml), saturated brine (1×30 ml), then dried (MgSO4) and the solvents evaporated. The residual oil was purified by flash chromatography on silica gel using 5% v/v methanol/dichloromethane and then with 10% v/v methanol/dichloromethane as eluant to give 1-(4pyridyl)-4-(4-nitrobenzoyl)piperazine (5.09 g) as a yellow solid. m.p. 158-160° C.; microanalysis. found: C, 61.3; H, 5.3; N, 17.6%; C16H16N4O3 requires: C, 61.5; H, 5.2; N, 17.9%: NMR: 3.42(6H+H2O,m), 3.87(2H,bs), 6.93(2H,d), 7.84(2H,d), 8.30(2H,d), 8.41(2H,d): MS: m/z 313 (MH)+.
Quantity
3.48 mL
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[N:8]1[CH:13]=[CH:12][C:11]([N:14]2[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]2)=[CH:10][CH:9]=1.[N+:20]([C:23]1[CH:31]=[CH:30][C:26]([C:27](Cl)=[O:28])=[CH:25][CH:24]=1)([O-:22])=[O:21].ClCCl>CN(C=O)C>[N:8]1[CH:13]=[CH:12][C:11]([N:14]2[CH2:15][CH2:16][N:17]([C:27](=[O:28])[C:26]3[CH:25]=[CH:24][C:23]([N+:20]([O-:22])=[O:21])=[CH:31][CH:30]=3)[CH2:18][CH2:19]2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
3.48 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.08 g
Type
reactant
Smiles
N1=CC=C(C=C1)N1CCNCC1
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.64 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at 4° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 16 hours at ambient temperature
Duration
16 h
WASH
Type
WASH
Details
the mixture washed with water (3×30 ml), saturated brine (1×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvents evaporated
CUSTOM
Type
CUSTOM
Details
The residual oil was purified by flash chromatography on silica gel using 5% v/v methanol/dichloromethane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC=C(C=C1)N1CCN(CC1)C(C1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.09 g
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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